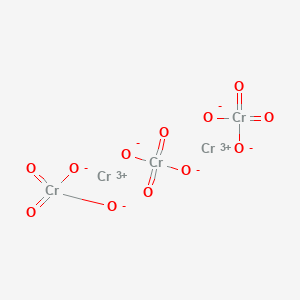
Deciltrietoxisilano
Descripción general
Descripción
Decyltriethoxysilane, also known as n-Decyltriethoxysilane, is an organosilicon compound with the molecular formula C16H36O3Si. It is a clear, colorless liquid that is primarily used as a coupling agent and chemical additive. The compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, which makes it valuable in a wide range of industrial applications .
Aplicaciones Científicas De Investigación
Decyltriethoxysilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Utilized in the development of drug delivery systems and biomedical coatings.
Industry: Applied in the production of adhesives, coatings, crude oil processing, glass fibers, filler treatment, polymer modification, printing, elastomers, sealants, textiles, and thermoplastics
Mecanismo De Acción
Target of Action
Decyltriethoxysilane, also known as n-Decyltriethoxysilane, is an organosilicon compound . The primary targets of Decyltriethoxysilane are various materials where it is used to improve their wetting properties and adhesion .
Mode of Action
Decyltriethoxysilane interacts with its targets by forming a layer on the material’s surface, thereby enhancing the adhesion and wetting properties . This interaction results in improved adhesion and wetting properties of various materials such as coatings, sealants, glues, and adhesives .
Biochemical Pathways
It is known that decyltriethoxysilane can be used to prepare materials with excellent hydrophobic and waterproof properties, such as coatings, cleaners, and lubricants .
Result of Action
The molecular and cellular effects of Decyltriethoxysilane’s action primarily involve the improvement of wetting properties and adhesion of various materials . This results in enhanced performance of coatings, sealants, glues, and adhesives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Decyltriethoxysilane. For instance, it should be used in a well-ventilated area and stored in a sealed container to avoid contact with oxygen, acid, high temperature, and high humidity environments . These precautions help to prevent hazardous situations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decyltriethoxysilane can be synthesized through the reaction of decyl alcohol with triethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction is as follows:
C9H19OH+Si(OEt)3H→C9H19Si(OEt)3+H2
Industrial Production Methods: In industrial settings, decyltriethoxysilane is produced by reacting decyl alcohol with silicon tetrachloride (SiCl4) followed by hydrolysis and ethanolysis. The process involves multiple steps, including:
Chlorination: Decyl alcohol reacts with silicon tetrachloride to form decyltrichlorosilane.
Hydrolysis: Decyltrichlorosilane is hydrolyzed to form decylsilanetriol.
Ethanolysis: Decylsilanetriol reacts with ethanol to produce decyltriethoxysilane
Types of Reactions:
Hydrolysis: Decyltriethoxysilane undergoes hydrolysis in the presence of water, forming decylsilanetriol and ethanol.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The ethoxy groups in decyltriethoxysilane can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the presence of an acid or base catalyst.
Condensation: Acidic or basic conditions to promote siloxane bond formation.
Substitution: Various nucleophiles can be used to replace the ethoxy groups.
Major Products:
Hydrolysis: Decylsilanetriol and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized silanes with different substituents.
Comparación Con Compuestos Similares
Octadecyltriethoxysilane: Similar in structure but with a longer carbon chain, providing greater hydrophobicity.
Hexadecyltriethoxysilane: Another long-chain silane with similar properties.
Propyltriethoxysilane: Shorter carbon chain, resulting in different surface properties.
Uniqueness: Decyltriethoxysilane is unique due to its balance between hydrophobicity and reactivity. The decyl group provides sufficient hydrophobicity for many applications, while the triethoxysilane group ensures strong adhesion and stability on various substrates .
Propiedades
IUPAC Name |
decyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O3Si/c1-5-9-10-11-12-13-14-15-16-20(17-6-2,18-7-3)19-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAAEEDPKUHLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183644 | |
| Record name | Decyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2943-73-9 | |
| Record name | Decyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H4MIX5511 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Decyltriethoxysilane interacts with surfaces primarily through its hydrolyzable ethoxy groups. These groups undergo hydrolysis in the presence of moisture to form silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on various surfaces like silicon dioxide (SiO2), aluminum oxide (Al2O3), and even other DTES molecules. This condensation reaction leads to the formation of strong covalent Si-O-Si bonds, effectively anchoring DTES to the surface. [, , ]
ANone: Decyltriethoxysilane has the following characteristics:
- Corrosion protection: DTES coatings on magnesium significantly reduce corrosion rates by acting as a barrier against corrosive agents. [, ]
- Modifying electronic properties: Functionalizing TiO2 nanoparticles with DTES influences their density of states, impacting their electronic properties and potential applications in solar cells. []
- Creating hydrophobic surfaces: DTES modifications introduce hydrophobicity, valuable in applications like microfluidics and self-cleaning surfaces. []
A: While DTES itself is not a catalyst, it serves as a precursor for synthesizing immobilized catalysts. For example, it can be used to anchor benzocrown ethers onto silica surfaces. These immobilized crown ethers, when complexed with platinum, exhibit high catalytic activity for the hydrosilylation of olefins. []
A: As with any chemical, handling DTES requires caution. While not extensively studied, available data suggests that DTES can be an irritant to the skin and eyes. Therefore, appropriate personal protective equipment should be used during handling. Limited information is available regarding its chronic toxicity or environmental impact, necessitating further research to fully understand its safety profile. []
ANone: Various analytical techniques are employed to characterize DTES and confirm its presence on modified surfaces:
A: Yes, several alternatives to DTES are available, each with its own set of properties and applications. These alternatives include other alkylsilanes with varying chain lengths (e.g., octyltriethoxysilane, hexyltriethoxysilane), silanes with different functional groups (e.g., aminopropyltriethoxysilane), and even non-silane based surface modifiers. The choice of the most suitable alternative depends on the specific application and desired surface properties. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















